2-Furancarbonitrile, 4-acetyl-
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Overview
Description
2-Furancarbonitrile, 4-acetyl-, also known as Furan-2-carbonitrile, is a heterocyclic organic compound that contains a furan ring and a nitrile functional group. It is a colorless to pale yellow liquid that has a fruity odor and is used in various research applications.
Mechanism Of Action
The mechanism of action of 2-Furancarbonitrile, 4-acetyl- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the nitrile functional group.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Furancarbonitrile, 4-acetyl-. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines in vitro. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Furancarbonitrile, 4-acetyl- in lab experiments is its availability and relatively low cost. However, its low yield and limited solubility in common solvents can be a limitation for some experiments.
Future Directions
There are several future directions for research on 2-Furancarbonitrile, 4-acetyl-. One area of interest is its potential as a starting material for the synthesis of novel pharmaceutical compounds. Another area of interest is its potential as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand its mechanism of action and its potential as an antimicrobial and anticancer agent.
In conclusion, 2-Furancarbonitrile, 4-acetyl- is a heterocyclic organic compound that has various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various research fields.
Synthesis Methods
The synthesis of 2-Furancarbonitrile, 4-acetyl- can be accomplished by reacting furfural with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, followed by a dehydration reaction to form the nitrile functional group. The yield of this reaction is typically around 50%.
Scientific Research Applications
2-Furancarbonitrile, 4-acetyl- has been used in various research applications, including as a starting material for the synthesis of various pharmaceutical compounds, as a building block for the synthesis of polymers and materials, and as a reagent in organic synthesis. It has also been used as a flavoring agent in the food industry.
properties
CAS RN |
133674-75-6 |
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Product Name |
2-Furancarbonitrile, 4-acetyl- |
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
4-acetylfuran-2-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
InChI Key |
OARTVFFTQMOHIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=C1)C#N |
Canonical SMILES |
CC(=O)C1=COC(=C1)C#N |
synonyms |
2-Furancarbonitrile, 4-acetyl- (9CI) |
Origin of Product |
United States |
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